(4-(氯甲基)苯基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

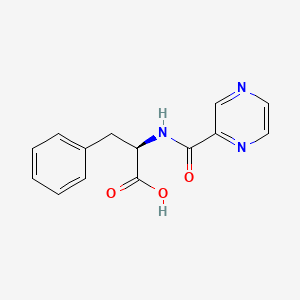

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is an organosulfur compound . It is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride, a derivative of 4-Hydroxybenzyl Alcohol . It is used as a reagent in the synthesis of a conjugate of calicheamicin, which is used in the treatment of acute myeloid leukemia .

Molecular Structure Analysis

The molecular formula of “(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is C7H6Cl2O2S . The molecular weight is 225.083 g/mol . The structure can be represented by the SMILES notation: C1=CC(=CC=C1CS(=O)(=O)Cl)Cl .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .Physical And Chemical Properties Analysis

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is a colorless liquid . It dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .科学研究应用

一种用二甲基亚砜-d6 制备甲磺酰氯-d3 的方法,收率为 52%,表明在同位素标记和化学合成中具有潜在应用 (Hanai & Okuda,1977).

使用甲磺酰氯将羟甲基芳基树脂转化为氯甲基类似物,突出了其在化学反应固体载体制备中的用途 (Nugiel、Wacker & Nemeth,1997).

由甲磺酰氯和二苄胺合成分子(如 N,N-二苄基甲磺酰胺)并进行结构分析,表明其在分子合成和晶体学中的应用 (Datta 等人,2008).

使用甲磺酰氯将 d-阿拉伯糖醇转化为其 1,5-二氯衍生物,证明了其在有机化合物选择性氯化中的作用 (Benazza 等人,1991).

甲磺酰氯用于合成具有抗肿瘤和抗菌活性的化合物,例如 2-(氯甲基)-1-(甲磺酰基)苯并咪唑 (Charlson,1973).

在多步反应中以高收率由苄基氯制备 1-(4-硝基苯甲磺酰)吡咯烷,表明其在复杂有机合成中的用途 (Fei,2004).

如在甲磺酰胺与芳基溴化物和氯化物的钯催化交叉偶联中所证明的,甲磺酰氯在避免苯胺反应中的遗传毒性杂质中的作用,表明其在更安全的化学过程中的重要性 (Rosen 等人,2011).

由甲磺酰氯合成放射性 2,4-二氯苯甲磺酸甲酯,用 14C 和 35S 标记,用于研究线虫剂的代谢命运,说明其在示踪剂研究中的应用 (Burton & Stoutamire,1973).

甲磺酰氯在通过 5-endo-trig 环化反应合成 3-(苯磺酰基)吡咯烷中的应用,具有高收率和立体选择性,突出了其在立体选择性合成中的用途 (Craig、Jones & Rowlands,2000).

其在溶剂分解反应研究中的应用,如苯甲磺酰氯的扩展格林瓦尔德-温斯坦图,提供了对反应机理和溶剂效应的见解 (Koh & Kang,2011).

安全和危害

属性

IUPAC Name |

[4-(chloromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLDAOOMOUKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)